molecular formula C17H19N3O3S B4515155 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4515155
M. Wt: 345.4 g/mol
InChI Key: WNKXWBXEDZJTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a cyclopropylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropylacetamido group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives with different substituents. Examples include:

  • 2-(N-ACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2-(N-CYCLOPROPYLACETAMIDO)-N-(4-HYDROXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamido group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[acetyl(cyclopropyl)amino]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-15(16(22)19-12-4-8-14(23-3)9-5-12)24-17(18-10)20(11(2)21)13-6-7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXWBXEDZJTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-CYCLOPROPYLACETAMIDO)-N-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

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